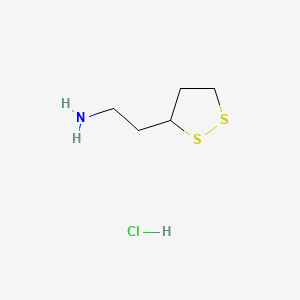
2-(1,2-Dithiolan-3-yl)ethan-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride typically involves the formation of the dithiolane ring followed by the introduction of the ethylamine group. One common method involves the reaction of a suitable dithiol with an ethyleneamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler sulfur-containing compounds.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol or sulfide compounds.
Substitution: Various substituted amines or halides.
科学研究应用
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfur-containing ring.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions and proteins, potentially modulating their activity. This compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Lipoic Acid: Another compound with a dithiolane ring, known for its antioxidant properties.
Dithiolane Derivatives: Various derivatives with modifications to the dithiolane ring or the attached groups, each with unique properties and applications.
Uniqueness
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is unique due to its specific combination of the dithiolane ring and the ethylamine group, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C5H12ClNS2 |
|---|---|
分子量 |
185.7 g/mol |
IUPAC 名称 |
2-(dithiolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NS2.ClH/c6-3-1-5-2-4-7-8-5;/h5H,1-4,6H2;1H |
InChI 键 |
OJEKOEYTTKOFNB-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




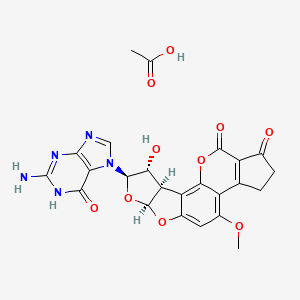
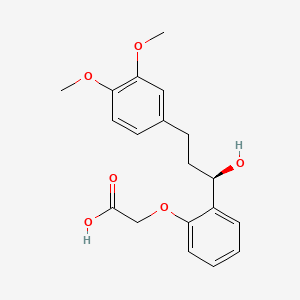

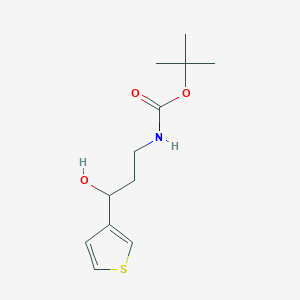

![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
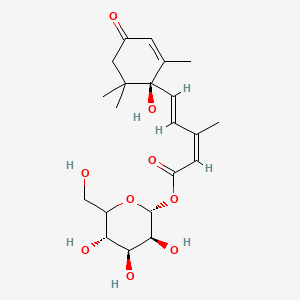
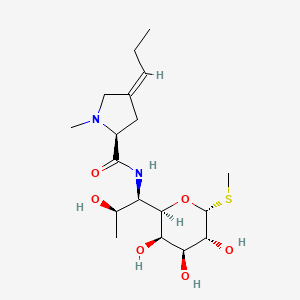

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
